molecular formula C19H17Cl2NO2S B2595096 ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 339098-21-4

ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B2595096
CAS No.: 339098-21-4
M. Wt: 394.31
InChI Key: HMLTYFPBBDWZAO-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring, which is a bicyclic structure containing both benzene and thiazine rings. The compound also features a dichlorobenzyl group and an ethyl ester functional group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carboxylic acid derivative under acidic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride and a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzothiazines or esters.

Scientific Research Applications

Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate immune responses or cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:

  • Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
  • Ethyl 4-(2,5-dimethylbenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Uniqueness

The presence of the dichlorobenzyl group in this compound imparts unique chemical and biological properties, such as enhanced antimicrobial activity and increased stability under various conditions.

Properties

IUPAC Name

ethyl 4-[(2,5-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-6-4-5-7-17(16)25-18)11-13-10-14(20)8-9-15(13)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLTYFPBBDWZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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